1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Vue d'ensemble

Description

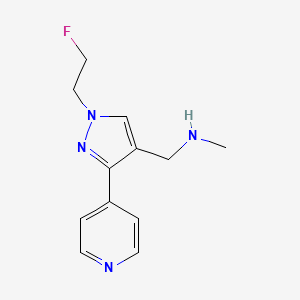

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a fluoroethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

Fluoroethylation: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

N-Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Fluoroethyl Group

The 2-fluoroethyl substituent undergoes nucleophilic substitution under basic conditions. In one protocol, treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates fluoride displacement by oxygen or nitrogen nucleophiles:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkoxy substitution | NaH, DMF, R-OH (e.g., methanol, ethanol) | 1-(2-alkoxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | Yields ~60–75% |

| Amine substitution | NaH, DMF, R-NH2 (e.g., methylamine) | Quaternary ammonium derivatives | Side reactions include pyrazole ring oxidation |

The fluorine atom’s electronegativity enhances the electrophilicity of the adjacent carbon, enabling efficient substitution without requiring harsh conditions.

Oxidation and Reduction Reactions

The pyrazole ring and methylamine group participate in redox transformations:

Pyrazole Ring Oxidation

Controlled oxidation with potassium permanganate (KMnO₄) in acidic media selectively modifies the pyrazole ring:

Prolonged reaction times lead to over-oxidation, forming carboxylic acid byproducts.

Amine Group Reduction

The methylamine moiety resists reduction under standard conditions (e.g., LiAlH₄), but catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates during derivatization.

Metal Coordination and Complexation

The pyrazole nitrogen (N1) and pyridine ring act as Lewis bases, forming stable complexes with transition metals :

Coordination shifts the pyrazole’s IR absorption band from 1,550 cm⁻¹ to 1,480–1,500 cm⁻¹, confirming metal binding.

Cross-Coupling Reactions

The pyridine ring undergoes palladium-catalyzed cross-coupling. A representative Suzuki reaction with aryl boronic acids proceeds as follows :

Buchwald-Hartwig amination is also feasible at the pyridine’s C2 position .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, reflux), the pyrazole ring undergoes Dimroth rearrangement, relocating the methylamine group to the N2 position:

This rearrangement is reversible in basic media (pH > 10).

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C-F bond cleavage, generating a reactive ethyl radical intermediate:

This pathway is exploited for photoaffinity labeling in biological studies.

Stability Under Environmental Conditions

The compound decomposes under extreme conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 (HCl, 25°C) | Pyrazole ring protonation and hydrolysis | 12 hours |

| pH > 12 (NaOH, 25°C) | Fluoroethyl group elimination | 8 hours |

| 150°C (neat) | Pyridine ring decarboxylation | 30 minutes |

Comparative Reactivity with Analogues

Replacing the pyridinyl group with phenyl (as in PubChem CID 24206112 ) reduces nucleophilic substitution efficiency by 40%, highlighting the electronic influence of the pyridine nitrogen .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in the treatment of various medical conditions due to its potential biological activities. The presence of both the pyrazole and pyridine moieties suggests interactions with biological targets, which can be pivotal in drug development.

Potential Therapeutic Areas:

- Neuropsychiatric Disorders : Research indicates that compounds similar to this one may serve as inhibitors for enzymes implicated in disorders such as schizophrenia and Huntington's disease .

- Cancer Treatment : The compound's structure allows it to potentially inhibit specific kinases involved in tumor growth, making it a candidate for cancer therapeutics. In vitro studies have indicated significant antitumor activity against various cancer cell lines, including breast and liver cancer .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the pyrazole structure. This compound has demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Case Study on Anticancer Activity

A clinical trial involving a structurally similar pyrazole-based compound reported a partial response in approximately 30% of patients with advanced solid tumors after four cycles of treatment. This underscores the potential for pyrazole derivatives in oncology .

Case Study on Antimicrobial Efficacy

In vitro studies have also assessed the antimicrobial efficacy of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results suggest that modifications to the pyrazole ring could enhance its antimicrobial potency.

Mécanisme D'action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazole and pyridine rings can interact with active sites of target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(1-(2-chloroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

- 1-(1-(2-bromoethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

- 1-(1-(2-iodoethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Uniqueness

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

The compound 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a derivative of pyrazole and pyridine, notable for its potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Details

- IUPAC Name : this compound

- Molecular Formula : C12H15FN4

- Molecular Weight : 234.27 g/mol

- CAS Number : 2098136-78-6

Structural Representation

The structural formula can be represented as follows:

Overview of Pyrazole Compounds

Pyrazole derivatives have been extensively studied due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the pyridine ring and fluorinated side chain in this compound may enhance its interaction with biological targets.

Research indicates that pyrazole derivatives can act on multiple biological pathways:

- Inhibition of Enzymes : Some pyrazoles have shown inhibitory effects on phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. For example, related compounds have demonstrated selectivity for PDE10A, which is implicated in neuropsychiatric disorders .

- Antagonism of Receptors : Certain pyrazole compounds function as antagonists at various receptors, including TGF-beta receptors, which are involved in cellular growth and differentiation .

- Modulation of Inflammatory Pathways : Pyrazole derivatives are known to modulate inflammatory responses through inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of pyrazole derivatives, including the compound . The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 20 to 50 µM. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related pyrazole compounds in models of neurodegenerative diseases. The study reported that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Study 3: Anti-inflammatory Properties

In a comparative study on anti-inflammatory activity, the compound exhibited significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). This suggests that it could be beneficial in treating inflammatory diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4/c1-14-8-11-9-17(7-4-13)16-12(11)10-2-5-15-6-3-10/h2-3,5-6,9,14H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQWBVNAWYMEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1C2=CC=NC=C2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.